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Compound of Interest

Compound Name: Dipentyltin dichloride

CAS No.: 1118-42-9

Cat. No.: B072983

Get Quote

Chemical Identity & Significance
IUPAC Name: Dichlorodipentylstannane

CAS Number: 1118-46-3[1][2]

Molecular Formula:

[3]

Molecular Weight: 331.89 g/mol

Physical State: Colorless to pale yellow oil or low-melting solid (approx. m.p. < 20°C, varying

with purity).

Significance in Drug Development: While less ubiquitous than its butyl analogs, dipentyltin
dichloride serves as a critical intermediate in the synthesis of biologically active organotin

carboxylates and thiolates, often explored for antitumor activity and as PVC stabilizers. Its
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lipophilicity (LogP > 4) differs from butyltins, altering membrane permeability and cytotoxicity

profiles in pharmacological studies.

Structural Characterization Strategy
A single analytical method is insufficient for organotins due to the complexity of the tin

coordination sphere. A tri-modal approach is required:

NMR (

H,

C,

Sn): To map the carbon backbone and confirm the tetrahedral geometry of the Sn center.

Vibrational Spectroscopy (IR): To verify the

and

bond integrity.[4]

Mass Spectrometry: To analyze isotopic envelopes and fragmentation pathways

characteristic of tin.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Parameters

Solvent:

(Chloroform-d) is the standard solvent.

Standard: Tetramethylsilane (TMS) for

H/

C; Tetramethyltin (

) for

Sn.
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Temperature: 298 K.

A. H NMR Data (Proton)
The pentyl chain exhibits a characteristic shielding pattern as distance from the electropositive

tin atom increases. The

-protons are deshielded by the electronegative chlorine atoms attached to the tin.

Position Assignment

Chemical
Shift (

, ppm)

Multiplicity Integration
Coupling (

)

-CH2 1.65 – 1.75 Triplet (t) 4H
~70-80 Hz

(Satellites)

-CH2 1.55 – 1.65 Multiplet (m) 4H N/A

-CH2 1.30 – 1.40 Multiplet (m) 4H N/A

-CH2 1.30 – 1.40 Multiplet (m) 4H N/A

-CH3 0.88 – 0.92 Triplet (t) 6H N/A

Key Insight: The tin satellites flanking the

-proton triplet are diagnostic. Tin has two spin-active isotopes,

and

(spin 1/2), which couple with protons to create low-intensity sidebands.

B. C NMR Data (Carbon)
The

C spectrum confirms the pentyl chain length and the magnetic environment of the tin-bound
carbon.
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Carbon
Shift (

, ppm)
Coupling (Hz) Notes

C- 24.5 ~350 - 380

Direct Sn-C bond;

large coupling

constant.

C- 26.8 ~20 - 30
Deshielded by

-effect.

C- 33.2 ~50
Karplus-like

dependence.

C- 22.3 N/A Typical alkane region.

C- 13.9 N/A Terminal methyl.

C. Sn NMR (Tin)
This is the most definitive test for oxidation state and coordination number.

Chemical Shift:+120 to +130 ppm (relative to

).

Interpretation: The positive shift (deshielded relative to tetraalkyltins) indicates the presence

of electronegative chlorine ligands. A shift in this range confirms a 4-coordinate, tetrahedral

geometry in non-coordinating solvents like

.

Note: In coordinating solvents (e.g., DMSO), the shift will move significantly upfield (to

-200 ppm range) due to solvent complexation increasing the coordination number to 5 or

6.

Vibrational Spectroscopy (FT-IR)
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Infrared spectroscopy is primarily used here to fingerprint the metal-halide and metal-carbon

bonds.

Functional Group
Wavenumber (

)
Intensity Mode Description

C-H Stretch 2950 – 2850 Strong
Alkyl chain (

) sym/asym stretching.

Sn-C Stretch 590 – 600 Medium

Asymmetric stretch of

the

bond.

Sn-C Stretch 510 – 520 Weak

Symmetric stretch of

the

bond.

Sn-Cl Stretch 330 – 350 Strong/Broad

Characteristic metal-

halide stretch (Far-IR

region).

Expert Tip: The

bands are often below the cutoff of standard KBr optics (

). Use CsI plates or ATR with a Diamond/ZnSe crystal to visualize the 330-350

region.

Mass Spectrometry (MS)
Fragmentation Pathway
Organotins do not typically show a strong Molecular Ion (

) peak. The spectrum is dominated by the loss of alkyl groups or halide atoms.

Ionization Method: Electron Impact (EI, 70 eV) or ESI (positive mode).
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Isotopic Pattern: Tin has the highest number of stable isotopes (10), creating a distinctive

"picket fence" cluster pattern for every tin-containing fragment.

Key Fragments (m/z):

: Loss of one pentyl group. Base peak in many dialkyltins.

m/z approx: 261 (based on

).

: Loss of one chlorine atom.

m/z approx: 297.

: Highly stable inorganic fragment.

m/z approx: 155.

: Pentyl carbocation.

m/z: 71.

Fragmentation Logic Diagram
Molecular Ion [M]+.

(Dipentyltin dichloride)
m/z ~332

[M - Cl]+
(Dipentyltin monochloride cation)

m/z ~297

- Cl radical

[M - Pentyl]+
(Monopentyltin dichloride cation)

m/z ~261

- Pentyl radical (Alpha cleavage)

[C5H11]+
(Pentyl cation)

m/z 71

Heterolytic cleavage

[SnCl]+
(Tin(II) Chloride cation)

m/z ~155

- PentylCl elimination

Click to download full resolution via product page
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Caption: Predicted EI-MS fragmentation pathway for Dipentyltin dichloride showing primary

ion dissociation events.

Experimental Protocols
A. Synthesis (Redistribution Method)
This is the industry-standard "Kocheshkov Redistribution" reaction, offering the highest purity.

Reagents: Tetra-n-pentyltin (

) and Tin(IV) Chloride (

).

Stoichiometry: 1:1 molar ratio.

Procedure:

Mix reagents in a dry flask under Nitrogen/Argon (moisture sensitive).

Heat to 200-210°C for 2-3 hours.

Purification: Cool to room temperature. The product may crystallize or remain an oil.

Recrystallize from hexane/petroleum ether at low temperature (-20°C) if solid, or distill

under high vacuum if liquid.

B. Sample Preparation for Analysis
NMR: Dissolve ~10-20 mg in 0.6 mL

. Ensure the solvent is dry (stored over molecular sieves) to prevent hydrolysis to the
organotin oxide.

IR: Place a drop of the neat oil between two CsI plates (thin film).

Safety & Handling (HSE)
Organotins are hazardous.[5] Dipentyltin dichloride is a skin irritant and potential neurotoxin.
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PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

Engineering Controls: Always handle in a functioning fume hood.

Spill Cleanup: Do not wipe with paper towels (generates dust/aerosols). Absorb with

sand/vermiculite and dispose of as hazardous heavy metal waste.

Toxicity: Like dibutyltin, it inhibits oxidative phosphorylation. Avoid all skin contact.[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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